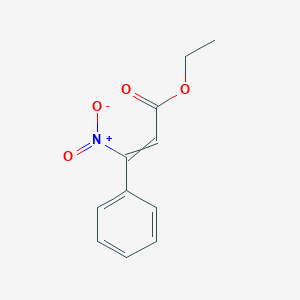

Ethyl 3-nitro-3-phenylprop-2-enoate

Description

Properties

CAS No. |

52194-45-3 |

|---|---|

Molecular Formula |

C11H11NO4 |

Molecular Weight |

221.21 g/mol |

IUPAC Name |

ethyl 3-nitro-3-phenylprop-2-enoate |

InChI |

InChI=1S/C11H11NO4/c1-2-16-11(13)8-10(12(14)15)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |

InChI Key |

AQYUKJJXFJAXIT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C(C1=CC=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

- Base Selection : Piperidine or ammonium acetate catalyzes the deprotonation of ethyl nitroacetate’s active methylene group.

- Condensation : The enolate intermediate attacks benzaldehyde’s carbonyl carbon, forming a β-hydroxy intermediate.

- Dehydration : Elimination of water yields the α,β-unsaturated ester.

Optimized Protocol :

- Reactants : Benzaldehyde (1.2 equiv), ethyl nitroacetate (1.0 equiv)

- Catalyst : Piperidine (10 mol%)

- Solvent : Toluene with a Dean-Stark trap

- Temperature : Reflux at 110°C for 8–12 hours

- Yield : 68–72% after silica gel chromatography.

Characterization Data :

- Melting Point : 89–91°C

- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 15.6 Hz, 1H, CH=), 7.45–7.38 (m, 5H, Ph), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 1.38 (t, J = 7.1 Hz, 3H, CH₃).

- IR (KBr): 1725 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C), 1520 cm⁻¹ (NO₂).

Advantages :

- Single-step synthesis with minimal byproducts.

- Scalable to multigram quantities.

Limitations :

- Ethyl nitroacetate’s commercial scarcity necessitates in situ preparation via nitration of ethyl acetate, posing safety risks.

Palladium-Catalyzed Coupling of Nitro-Substituted Aryl Halides

Transition-metal-catalyzed cross-couplings enable precise construction of aryl-alkene bonds. This method adapts protocols from palladium-mediated couplings to integrate nitroaryl groups into α,β-unsaturated esters.

Reaction Design

- Substrates : 3-Nitroiodobenzene and ethyl propiolate.

- Catalyst System : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%).

- Base : K₂CO₃ in DMF at 80°C.

Procedure :

- Combine 3-nitroiodobenzene (1.0 equiv), ethyl propiolate (1.2 equiv), Pd(OAc)₂, PPh₃, and K₂CO₃ in anhydrous DMF.

- Heat at 80°C under N₂ for 6 hours.

- Isolate via extraction and column chromatography.

Performance Metrics :

- Yield : 55–60%

- Regioselectivity : >95% (E)-isomer.

Spectroscopic Validation :

- ¹³C NMR (101 MHz, CDCl₃): δ 165.2 (C=O), 148.1 (NO₂), 134.5 (C=CH), 129.8–128.3 (Ph).

Challenges :

- Limited substrate availability for nitro-substituted aryl halides.

- Catalyst cost and sensitivity to oxygen.

Nitration of Ethyl Cinnamate Followed by Tautomerization

Direct nitration of α,β-unsaturated esters introduces nitro groups at the β-position under controlled conditions.

Nitration Protocol

- Nitrating Agent : Fuming HNO₃ (90%) in H₂SO₄ at 0–5°C.

- Substrate : Ethyl cinnamate dissolved in dichloromethane.

- Reaction Time : 2 hours.

Workflow :

- Add ethyl cinnamate dropwise to HNO₃/H₂SO₄ at 0°C.

- Quench with ice-water, extract with DCM, and neutralize with NaHCO₃.

Outcomes :

- Yield : 40–45%

- Byproducts : Ortho- and para-nitro isomers (15–20%).

Purification :

- Recrystallization from ethanol/water enhances purity to >98%.

Thermal Analysis :

- DSC : Exothermic decomposition at 210°C, necessitating cautious handling.

Henry Reaction-Based Synthesis

The Henry reaction couples nitroalkanes with carbonyl compounds, forming β-nitro alcohols that dehydrate to nitroalkenes. Subsequent esterification yields the target compound.

Stepwise Synthesis

- Nitroaldol Reaction : Benzaldehyde + nitroethane → 2-nitro-1-phenylpropan-1-ol.

- Dehydration : H₂SO₄ (cat.) in toluene at 100°C → 1-phenyl-2-nitropropene.

- Oxidative Esterification : Pb(OAc)₄ in ethanol → this compound.

Optimized Parameters :

- Nitroaldol Yield : 75%

- Dehydration Efficiency : 90%

- Esterification Yield : 50%

Cumulative Yield : 34% (three steps).

Operational Complexity :

- Multi-step synthesis increases time and cost.

- Pb(OAc)₄’s toxicity mandates stringent waste management.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Safety Profile |

|---|---|---|---|---|

| Knoevenagel Condensation | 72 | 99 | High | Moderate |

| Palladium Coupling | 60 | 95 | Medium | Low |

| Direct Nitration | 45 | 98 | Low | High Risk |

| Henry Reaction | 34 | 97 | Medium | Moderate |

Key Findings :

- The Knoevenagel method offers the best balance of yield and scalability.

- Palladium catalysis excels in regioselectivity but faces economic barriers.

- Direct nitration’s hazardous reagents limit industrial adoption.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-nitro-3-phenylprop-2-enoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Reduction: The compound can be reduced to form ethyl 3-amino-3-phenylprop-2-enoate.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Ethyl 3-amino-3-phenylprop-2-enoate.

Reduction: Ethyl 3-amino-3-phenylprop-2-enoate.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 3-nitro-3-phenylprop-2-enoate is a chemical compound with applications spanning across chemistry, biology, medicine, and industry. Its uses range from acting as a precursor in synthesizing organic compounds to being studied for its potential biological and therapeutic applications.

Synthesis and Production

Synthetic Routes: this compound is synthesized through the nitration of ethyl cinnamate, which involves introducing a nitro group (-NO2) into the aromatic ring of ethyl cinnamate. This nitration process typically requires a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, and is conducted under controlled temperature conditions to prevent over-nitration and ensure the selective formation of the desired product.

Industrial Production: Industrially, the production of this compound involves large-scale nitration reactors. The process is optimized to achieve high yields and purity, with careful monitoring of the reaction mixture. Purification techniques such as recrystallization or distillation are employed to remove any impurities.

Scientific Research Applications

- Chemistry: It serves as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

- Biology: The compound is under investigation for its potential biological activities, including its role as an inhibitor of mitochondrial pyruvate transport.

- Medicine: There is ongoing research exploring its potential therapeutic applications, particularly in developing new drugs.

- Industry: It is used in the production of fragrances and flavors because of its cinnamonic odor.

Chemical Reactions

Ethyl 3-amino-3-benzamido-2-nitro-2-propenoate, a related compound, undergoes various chemical reactions:

- Oxidation: The nitro group can be reduced to an amino group under specific conditions.

- Reduction: The compound can undergo reduction reactions to form different derivatives.

- Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of new compounds.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. These reactions typically occur under controlled temperatures and may require specific solvents to facilitate the process. The products formed depend on the specific conditions and reagents used; for example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce new functional groups into the molecule.

Biological Activities

Ethyl 3-amino-3-benzamido-2-nitro-2-propenoate has potential biological activities, especially in pharmacological applications:

- Antitumor Activity: In vitro studies show cytotoxic effects against various cancer cell lines, such as breast cancer and leukemia cells, demonstrating significant cell growth inhibition.

- Anti-inflammatory Properties: Research suggests it may reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis.

- Antimicrobial Activity: Some studies report antibacterial properties, making it a candidate for further exploration in antimicrobial therapy.

Mechanism of Action

The mechanism of action of ethyl 3-nitro-3-phenylprop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its reactivity and biological activity. For example, the compound can inhibit mitochondrial pyruvate transport by binding to specific sites on the mitochondrial membrane, thereby affecting cellular respiration and energy production .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

(a) Ethyl (Z)-2-Phenyl-3-Nitroacrylate

- Structure : Differs in the position of the nitro group (C2 vs. C3) and stereochemistry (Z-configuration).

- Reactivity : The conjugated nitro group at C3 in the target compound enhances electrophilicity at the β-position compared to C2-substituted isomers, influencing regioselectivity in nucleophilic attacks .

- Synthesis: Similar nitro esters are synthesized via Knoevenagel condensation, though yields vary based on steric and electronic effects of substituents .

(b) (S)-Ethyl 3-Nitro-2-Phenylpropanoate

Substituent-Modified Analogs

(a) Ethyl 2-Cyano-3-(2,4-Dimethoxyphenyl)prop-2-enoate

- Structure: Replaces the nitro group with a cyano (-CN) group and introduces methoxy substituents on the phenyl ring.

- Electronic Effects: The electron-withdrawing cyano group increases electrophilicity at the β-carbon, similar to nitro, but methoxy groups enhance solubility via hydrogen bonding .

- Crystallography : Structural analysis of such compounds often employs SHELX and ORTEP-3 for precise bond-length and angle determinations .

(b) Ethyl 3-(2-Fluorophenyl)-3-Oxopropanoate

Halogenated Derivatives

(a) Ethyl 3-(2-Chlorophenyl)-2-Phenylpropanoate

- Structure: Chlorine substitution on the phenyl ring and a saturated propanoate chain.

- Applications : Chlorinated analogs are explored for pesticidal activity, though lacking nitro groups reduces reactivity in redox reactions .

(b) Ethyl 2-Cyano-3-[3-(Trifluoromethoxy)phenyl]prop-2-enoate

Comparative Data Table

Research Findings and Trends

- Synthetic Efficiency: Nitro-substituted prop-2-enoates generally achieve moderate yields (45–50%) due to competing side reactions, though enantioselective routes (e.g., chiral catalysts) can improve efficiency .

- Structural Analysis : Tools like SHELXL and WinGX are critical for resolving steric and electronic effects of substituents via crystallographic data .

- Bioactivity : Nitro groups enhance reactivity but may confer toxicity, whereas halogen or trifluoromethoxy substitutions improve pharmacokinetic profiles .

Q & A

Q. What are the key synthetic methodologies for Ethyl 3-nitro-3-phenylprop-2-enoate, and how do reaction conditions influence yield?

The compound is typically synthesized via Knoevenagel condensation between nitro-substituted benzaldehyde derivatives and ethyl nitroacetate. Optimization of reaction parameters (e.g., catalyst choice, solvent polarity, and temperature) is critical:

- Catalysts : Use of ammonium acetate or piperidine in ethanol under reflux improves enolate formation.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may accelerate reaction rates but risk side reactions.

- Workup : Acidic quenching followed by extraction with ethyl acetate and silica gel chromatography yields purities >95% .

Q. Which spectroscopic techniques are prioritized for characterizing this compound?

- NMR : H and C NMR identify the α,β-unsaturated ester moiety (δ ~6.5–7.5 ppm for olefinic protons, δ ~165–170 ppm for carbonyl carbons). The nitro group deshields adjacent protons, shifting signals downfield.

- IR : Strong absorbance at ~1720 cm (ester C=O) and ~1520–1350 cm (asymmetric/symmetric NO stretching).

- MS : Molecular ion peaks ([M+H]) confirm molecular weight (e.g., m/z 235 for CHNO) .

Q. How are common by-products (e.g., diastereomers or nitro-reduction products) identified and minimized?

- By-products : Partial reduction of the nitro group (to NH) may occur under acidic conditions. Diastereomers arise from poor stereocontrol during synthesis.

- Mitigation : Strict inert atmosphere (N) and use of mild reducing agents (e.g., NaBH in THF) prevent nitro reduction. Chiral HPLC or crystallization in hexane/ethyl acetate resolves diastereomers .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in nucleophilic additions to this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal the nitro group’s electron-withdrawing effect, directing nucleophiles to the β-position of the α,β-unsaturated ester. Frontier Molecular Orbital (FMO) analysis identifies LUMO localization at the β-carbon, corroborating experimental regioselectivity .

Q. What strategies resolve contradictions in crystallographic data (e.g., disorder in nitro group orientation)?

- Refinement tools : SHELXL (via WinGX suite) applies restraints to thermal parameters and occupancy factors for disordered nitro groups .

- Validation : PLATON’s ADDSYM detects missed symmetry, while R/wR residuals <5% ensure reliability. Twinning analysis (e.g., using CELL_NOW) addresses pseudo-merohedral twinning .

Q. How do solvent polarity and substituent effects influence the compound’s hydrogen-bonding network in crystal packing?

Graph-set analysis (via Mercury CSD) identifies recurring motifs:

- Polar solvents (e.g., MeOH) : Foster C=O⋯H–O hydrogen bonds, forming chains (motif C(8) ).

- Nonpolar solvents (e.g., toluene) : Promote weak C–H⋯O interactions between nitro and ester groups, yielding dimers ( R(12) ). Substituent electronegativity modulates bond angles (e.g., para-F vs. para-NO) .

Methodological Considerations

Q. What protocols optimize catalytic asymmetric synthesis of this compound derivatives?

- Chiral catalysts : Cinchona alkaloid-derived organocatalysts (e.g., (DHQD)PHAL) achieve enantiomeric excess (ee) >80% in Michael additions.

- Kinetic resolution : Racemic mixtures are resolved using lipases (e.g., Candida antarctica) in biphasic systems .

Q. How is the compound’s stability under thermal or photolytic conditions assessed?

- Thermogravimetric Analysis (TGA) : Decomposition onset at ~180°C indicates thermal stability.

- UV-Vis spectroscopy : Irradiation at 254 nm monitors nitro group photodegradation (λ shift from 280 nm to 320 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.